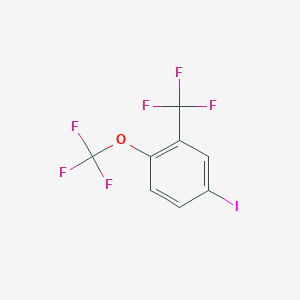
(S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The specific structure of this compound includes an ethyl group at the 4-position and a methoxyphenyl group at the 3-position, contributing to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-4-ethyl-2-oxazolidinone and 3-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between (S)-4-ethyl-2-oxazolidinone and 3-methoxybenzaldehyde in the presence of a suitable base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), to form corresponding oxazolidinone N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the oxazolidinone ring, potentially opening it to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Oxazolidinone N-oxides.
Reduction: Amines or alcohols derived from ring opening.
Substitution: Alkylated or arylated oxazolidinones.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one is used as a chiral auxiliary. It helps in the asymmetric synthesis of various compounds, ensuring the formation of products with high enantiomeric purity.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of oxazolidinones are explored for their therapeutic potential. This compound may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its chiral nature is particularly valuable in the production of enantiomerically pure drugs.
Mecanismo De Acción
The mechanism of action of (S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and safety profile compared to linezolid.
Cycloserine: An antibiotic with a different mechanism but similar structural features.
Uniqueness
(S)-4-Ethyl-3-(3-methoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of the methoxyphenyl group differentiate it from other oxazolidinones, potentially leading to unique applications in various fields.
Propiedades
Número CAS |
572923-01-4 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
(4S)-4-ethyl-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-3-9-8-16-12(14)13(9)10-5-4-6-11(7-10)15-2/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
KYHFLXXIPMRXGE-VIFPVBQESA-N |
SMILES isomérico |
CC[C@H]1COC(=O)N1C2=CC(=CC=C2)OC |
SMILES canónico |
CCC1COC(=O)N1C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


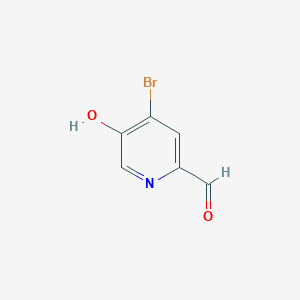
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
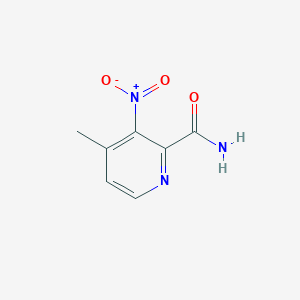
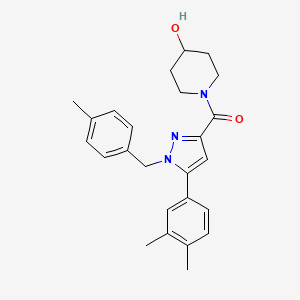
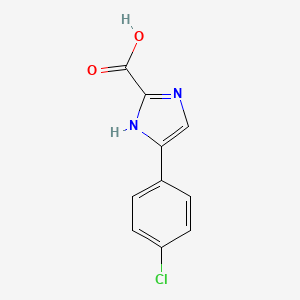
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
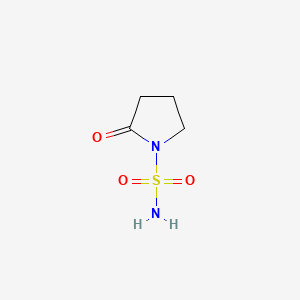
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
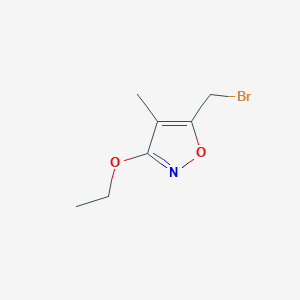
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
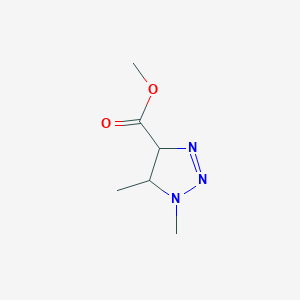
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
